2-(2-Ethoxy-2-oxoethyl)nicotinic acid synthesis pathway
2-(2-Ethoxy-2-oxoethyl)nicotinic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic Acid
Introduction
2-(2-Ethoxy-2-oxoethyl)nicotinic acid, a pyridine derivative with both a carboxylic acid and an ethyl ester functional group, serves as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its structural framework is a versatile scaffold for the synthesis of a wide array of more complex heterocyclic compounds. The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable building block for creating novel therapeutic agents, including potential anti-inflammatory drugs and kinase inhibitors.[1][2]
This guide provides a comprehensive overview of a robust and logical synthetic pathway to 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. It is intended for researchers and scientists, offering not only a step-by-step protocol but also in-depth mechanistic insights and the scientific rationale behind key experimental choices.
Retrosynthetic Analysis
A logical retrosynthetic approach to 2-(2-Ethoxy-2-oxoethyl)nicotinic acid (1) involves two primary disconnections. The first disconnection is the selective hydrolysis of a diester precursor, diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate (2). This intermediate can be conceptually simplified by a C-C bond disconnection, which points to a nucleophilic aromatic substitution (SNAr) reaction. This key step involves the reaction of a malonate enolate nucleophile (4) with an electrophilic pyridine ring, specifically ethyl 2-chloronicotinate (3). Ethyl 2-chloronicotinate itself is readily prepared from the commercially available 2-chloronicotinic acid.[3]
Caption: Retrosynthetic pathway for 2-(2-Ethoxy-2-oxoethyl)nicotinic acid.
Key Synthetic Pathway & Mechanistic Insights
The most practical forward synthesis follows the pathway identified in the retrosynthetic analysis. It is a three-step process starting from 2-chloronicotinic acid.
Step 1: Esterification of 2-Chloronicotinic Acid
The initial step is the conversion of 2-chloronicotinic acid to its corresponding ethyl ester, ethyl 2-chloronicotinate. This is a standard Fischer esterification, typically catalyzed by a strong acid like sulfuric acid in excess ethanol, which also serves as the solvent.[3] The reaction is driven to completion by removing the water formed, often by refluxing the mixture.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
This is the crucial C-C bond-forming step. The α-proton of diethyl malonate is acidic (pKa ≈ 13) and can be readily removed by a moderately strong base, such as sodium ethoxide (NaOEt), to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electron-deficient pyridine ring of ethyl 2-chloronicotinate at the C2 position. The pyridine nitrogen and the ester group at C3 withdraw electron density from the ring, making the C2 position susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which subsequently rearomatizes by expelling the chloride leaving group.
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Step 3: Selective Saponification
The final step is the selective hydrolysis of one of the malonate ester groups to yield the target carboxylic acid. Achieving selectivity is critical. Hydrolysis under controlled conditions—using a stoichiometric amount of a base (e.g., one equivalent of KOH) in an alcohol/water solvent system at room temperature or slightly elevated temperatures—can favor the formation of the mono-acid. The two malonate esters are chemically equivalent, so the reaction relies on statistical probability and careful control of reagents to prevent complete hydrolysis to the diacid or hydrolysis of the more sterically hindered nicotinate ester. The reaction is quenched by acidification, which protonates the carboxylate to precipitate the final product. A similar selective hydrolysis has been demonstrated in related nicotinoylmalonate systems.[2]
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloronicotinate [3]
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Reagents & Equipment: 2-chloronicotinic acid, absolute ethanol, concentrated sulfuric acid, round-bottom flask, reflux condenser, heating mantle.
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Procedure: a. Suspend 2-chloronicotinic acid (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of acid). b. Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol). c. Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC. d. After completion, cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloronicotinate as an oil.
Protocol 2: Synthesis of Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate
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Reagents & Equipment: Diethyl malonate, sodium ethoxide (or sodium metal and absolute ethanol), ethyl 2-chloronicotinate, anhydrous DMF or THF, round-bottom flask, nitrogen atmosphere setup.
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Procedure: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous DMF. Alternatively, prepare sodium ethoxide in situ by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol. b. Add diethyl malonate (1.2 equivalents) dropwise to the base solution at 0 °C and stir for 30 minutes to form the enolate. c. Add a solution of ethyl 2-chloronicotinate (1 equivalent) in anhydrous DMF dropwise to the enolate solution. d. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-8 hours, monitoring by TLC. e. Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain the pure tri-ester.
Protocol 3: Selective Hydrolysis to 2-(2-Ethoxy-2-oxoethyl)nicotinic acid
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Reagents & Equipment: Diethyl 2-(3-(ethoxycarbonyl)pyridin-2-yl)malonate, potassium hydroxide (KOH), ethanol, water, round-bottom flask, magnetic stirrer.
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Procedure: a. Dissolve the tri-ester (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v). b. Add a solution of KOH (1.05 equivalents) in water dropwise while stirring at room temperature. c. Stir the mixture for 12-24 hours, monitoring the disappearance of the starting material by TLC. d. Once the reaction is complete, remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with cold 1M HCl. g. A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(2-Ethoxy-2-oxoethyl)nicotinic acid. Recrystallization from an appropriate solvent like ethanol/water may be performed for further purification.
Characterization and Quality Control
The final product should be a white solid. Proper characterization is essential to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 35969-51-8 | [4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [5] |
| Molecular Weight | 209.20 g/mol | [5] |
| Appearance | White Crystalline Solid | - |
| Melting Point | 134-136 °C | [5] |
| ¹H NMR (Predicted) | δ ~8.6 (m, 1H, Py-H6), ~8.2 (m, 1H, Py-H4), ~7.4 (m, 1H, Py-H5), 4.1-4.3 (q, 2H, -OCH₂CH₃), ~3.8 (s, 2H, -CH₂COOEt), 1.2-1.4 (t, 3H, -OCH₂CH₃) | Based on similar structures[3][6][7] |
| ¹³C NMR (Predicted) | δ ~171 (Ester C=O), ~168 (Acid C=O), ~155 (Py C2), ~152 (Py C6), ~139 (Py C4), ~135 (Py C3), ~124 (Py C5), ~61 (-OCH₂), ~40 (-CH₂-), ~14 (-CH₃) | Based on similar structures[6][7] |
Safety Considerations
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Sodium metal/Sodium ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert atmosphere and use appropriate PPE (gloves, safety glasses, lab coat).
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Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle in a fume hood with extreme care.
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Chlorinated Pyridines: Can be toxic and irritants. Avoid inhalation and skin contact.
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Solvents (DMF, Ethanol, Ethyl Acetate): Flammable and may have associated health risks. Handle in a well-ventilated area, preferably a fume hood.
Conclusion
The synthesis of 2-(2-Ethoxy-2-oxoethyl)nicotinic acid is a multi-step process that relies on fundamental organic reactions, including esterification, nucleophilic aromatic substitution, and selective hydrolysis. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the selective saponification step, to achieve the desired mono-acid product. This versatile building block provides a valuable entry point for the development of novel heterocyclic compounds with significant potential in the pharmaceutical industry.
References
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Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. SciSpace. Available at: [Link]
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Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society. Available at: [Link]
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Nicotinic Acid at BMRB (bmse000104). Biological Magnetic Resonance Bank. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. Available at: [Link]
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SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Repository. Available at: [Link]
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Synthesis of Novel H1 Antihistamines. Scribd. Available at: [Link]
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On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Available at: [Link]
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Malonates in Cyclocondensation Reactions. PMC. Available at: [Link]
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Ch21: Malonic esters. University of Calgary. Available at: [Link]
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